(S)-1-p-Tolyl-1-propanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1S)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
ZBDUWPZEVMGAMD-JTQLQIEISA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)O |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)C)O |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Stereochemical Principles and Isomerism of S 1 P Tolyl 1 Propanol
Chirality and Stereogenic Centers in Aromatic Secondary Alcohols
Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. libretexts.org Molecules possessing this property are referred to as chiral. The most common source of chirality in organic molecules is the presence of a stereogenic center, often a carbon atom bonded to four different substituents. libretexts.org
In the case of 1-p-Tolyl-1-propanol, the carbon atom bonded to the hydroxyl (-OH) group, the p-tolyl group (a benzene (B151609) ring with a methyl group), an ethyl group (-CH2CH3), and a hydrogen atom is a stereogenic center. nih.govnih.gov This is because all four of these groups are distinct, rendering the molecule chiral. The designation "(S)" in (S)-1-p-Tolyl-1-propanol refers to the specific spatial configuration of these groups around the chiral center, as determined by the Cahn-Ingold-Prelog priority rules.
Aromatic secondary alcohols, a class of compounds to which 1-p-Tolyl-1-propanol belongs, frequently exhibit chirality due to the presence of a stereogenic carbinol carbon (the carbon bearing the hydroxyl group). The diverse substituents that can be attached to this carbon—an aryl group, an alkyl group, a hydrogen atom, and the hydroxyl group itself—lead to the potential for stereoisomerism.
Enantiomeric and Diastereomeric Forms: Distinctions and Significance
Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. masterorganicchemistry.com For molecules with a single chiral center, like 1-p-Tolyl-1-propanol, two stereoisomers exist, which are mirror images of each other. These non-superimposable mirror images are called enantiomers. lumenlearning.com Therefore, this compound has a corresponding enantiomer, (R)-1-p-Tolyl-1-propanol.
Enantiomers have identical physical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit different behavior when interacting with other chiral entities, such as plane-polarized light (they rotate it in equal but opposite directions) or chiral molecules, which is of particular importance in biological systems.
When a molecule has two or more stereogenic centers, another type of stereoisomerism, known as diastereomerism, can arise. lumenlearning.comlibretexts.org Diastereomers are stereoisomers that are not mirror images of each other. lumenlearning.comlibretexts.org Unlike enantiomers, diastereomers have different physical properties and can be separated by conventional laboratory techniques like chromatography or crystallization. For a molecule with 'n' chiral centers, a maximum of 2^n stereoisomers can exist. msu.edu
For instance, consider a hypothetical derivative of 1-p-Tolyl-1-propanol with a second chiral center. This would give rise to four possible stereoisomers. These stereoisomers would exist as two pairs of enantiomers, and each enantiomeric pair would be diastereomeric with the other pair.
The significance of enantiomers and diastereomers is profound in fields such as pharmacology and materials science. The different spatial arrangements of atoms can lead to vastly different biological activities or material properties.
Table 1: Stereoisomer Relationships
| Relationship | Definition | Example with a hypothetical two-chiral-center molecule |
| Enantiomers | Stereoisomers that are non-superimposable mirror images. | (2R, 3R) and (2S, 3S) forms |
| Diastereomers | Stereoisomers that are not mirror images of each other. | (2R, 3R) and (2R, 3S) forms |
Conformational Analysis of 1-p-Tolyl-1-propanol and Related Structures
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformations or conformers. The stability of different conformers is influenced by factors such as torsional strain (eclipsing interactions) and steric strain (non-bonded interactions). libretexts.org
For a molecule like 1-p-Tolyl-1-propanol, rotation around the single bond connecting the stereogenic center to the p-tolyl group and the bond between the stereogenic center and the ethyl group will lead to various conformations. The relative energies of these conformations determine the preferred shape of the molecule.
The study of the conformations of similar molecules, such as 1-propanol, has shown that different staggered conformations exist, with varying degrees of stability. researchgate.netresearchgate.net The interactions between the substituents on the rotating bonds dictate the energy landscape of these conformations. For 1-p-Tolyl-1-propanol, the bulky p-tolyl and ethyl groups will tend to orient themselves to minimize steric hindrance, favoring conformations where these groups are anti-periplanar to each other.
The conformation of the molecule can significantly influence its reactivity and interactions with other molecules. For example, in enzymatic reactions, the substrate must adopt a specific conformation to fit into the active site of the enzyme. acs.org Computational modeling and spectroscopic techniques are often employed to study the conformational preferences of molecules like 1-p-Tolyl-1-propanol.
Table 2: Key Concepts in Conformational Analysis
| Term | Definition | Relevance to 1-p-Tolyl-1-propanol |
| Conformer | A specific spatial arrangement of atoms in a molecule resulting from rotation about single bonds. | Different arrangements of the p-tolyl, ethyl, hydroxyl, and hydrogen groups around the central chiral carbon. |
| Torsional Strain | The increase in potential energy of a molecule due to eclipsing interactions between bonds on adjacent atoms. | Eclipsing of bulky groups during rotation around the C-C single bonds will be energetically unfavorable. |
| Steric Strain | The increase in potential energy of a molecule due to repulsive forces between non-bonded atoms that are in close proximity. | The large p-tolyl and ethyl groups will prefer conformations that maximize the distance between them. |
Advanced Synthetic Methodologies for Enantiomerically Enriched 1 P Tolyl 1 Propanol and Analogues
Catalytic Asymmetric Synthesis Approaches
Catalytic asymmetric synthesis provides an efficient route to chiral molecules, minimizing the use of stoichiometric chiral reagents. mdpi.com The primary strategies for accessing chiral alcohols such as (S)-1-p-Tolyl-1-propanol involve either the enantioselective addition of an alkyl group to a prochiral aldehyde or the asymmetric reduction of a prochiral ketone.
Enantioselective Alkylation/Addition Reactions to Aldehyde Precursors
The addition of organometallic reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands to control the enantioselectivity of this addition has been extensively studied.
The enantioselective addition of dialkylzinc reagents to aldehydes, in the presence of a chiral catalyst, is a highly effective method for preparing optically active secondary alcohols. mdpi.commdpi.com Chiral amino alcohols and their derivatives are among the most successful ligands for this transformation. These ligands coordinate to the zinc atom, creating a chiral environment that directs the alkyl transfer to one of the enantiotopic faces of the aldehyde.
The reaction of p-tolualdehyde with diethylzinc (B1219324) in the presence of a chiral ligand yields 1-p-Tolyl-1-propanol. The stereochemical outcome is determined by the chirality of the ligand. For instance, the use of a chiral catalyst derived from (-)-β-pinene has been shown to produce the corresponding alcohol with moderate to good enantioselectivity. mdpi.com The enantiomeric excess (ee) is highly dependent on the structure of the N-substituent on the aminodiol ligand. mdpi.com
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025) Analogues Catalyzed by Chiral Ligands
| Aldehyde | Chiral Ligand/Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration | Reference |
|---|---|---|---|---|---|---|---|
| Benzaldehyde | Pinane-based aminodiol 20 | Toluene | 0 | 91 | 74 | S | mdpi.com |
| Benzaldehyde | Pinane-based aminodiol 21 | Toluene | 0 | 85 | 80 | R | mdpi.com |
| p-Tolualdehyde | Pinane-based aminodiol 21 | Toluene | 0 | 82 | 81 | R | mdpi.com |
| o-Methylbenzaldehyde | Fructose-derived β-amino alcohol 22 | Hexane | 0 | 75 | 92 | Not Specified | mdpi.com |
| m-Methylbenzaldehyde | Fructose-derived β-amino alcohol 22 | Hexane | 0 | 80 | 96 | Not Specified | mdpi.com |
The principles of chiral ligand-mediated organometallic additions can be extended to a variety of substituted benzaldehydes, providing access to a wide range of chiral benzylic alcohols. The electronic and steric properties of the substituent on the aromatic ring can influence both the reactivity and the enantioselectivity of the reaction.
Research has shown that both electron-donating and electron-withdrawing groups on the benzaldehyde can be well-tolerated, often leading to high yields and enantioselectivities. mdpi.com For example, carbohydrate-derived chiral ligands have demonstrated excellent catalytic activity in the addition of diethylzinc to various substituted benzaldehydes. mdpi.com Specifically, a fructose-derived β-amino alcohol ligand was highly effective for o- and m-methylbenzaldehyde, affording the corresponding alcohols with 92% and 96% ee, respectively. mdpi.com This suggests that a similar approach would be highly effective for the synthesis of this compound from p-tolualdehyde.
Asymmetric Reduction Strategies
An alternative and widely used approach to chiral secondary alcohols is the asymmetric reduction of the corresponding prochiral ketones. For the synthesis of this compound, this involves the enantioselective reduction of 4'-methylpropiophenone (B145568).
Transition metal complexes featuring chiral ligands are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones. Ruthenium complexes, in particular, have been extensively developed for this purpose. The catalyst, typically containing a chiral diphosphine and a chiral diamine ligand, facilitates the stereoselective transfer of hydrogen from a hydrogen source (e.g., H₂ or isopropanol) to the ketone.
The asymmetric hydrogenation of acetophenone (B1666503), a close analogue of 4'-methylpropiophenone, has been studied in detail. Chiral Ru complexes have been shown to catalyze this reaction with excellent conversions and enantiomeric excesses, often exceeding 99%. mdpi.com The specific chirality of the ligands (both the diamine and the bisphosphine) dictates the stereochemistry of the resulting alcohol. mdpi.com While direct data for 4'-methylpropiophenone is less common in the literature, the high efficiency of these catalytic systems with similar aryl alkyl ketones suggests their applicability.
Biocatalytic reductions using alcohol dehydrogenases (ADHs) also represent a powerful method for the asymmetric reduction of ketones. rsc.org These enzymes can exhibit exquisite enantioselectivity, and efforts have been made to expand their substrate scope to include hydrophobic ketones. rsc.org
Table 2: Asymmetric Reduction of Prochiral Ketones to Chiral Alcohols
| Ketone | Catalyst/Method | Reducing Agent | Yield (%) | ee (%) | Configuration | Reference |
|---|---|---|---|---|---|---|
| Acetophenone | Chiral Ru complex | H₂ | >99 | >99 | S or R | mdpi.com |
| 4'-Chloroacetophenone | Carrot (Daucus carota) tissue | Endogenous | ~80 | ~98 | S | nih.gov |
| Acetophenone | (1S, 2R)-(-)-cis-1-amino-2-indanol with TBABH₄/MeI | BH₃ (in situ) | 89 | 91 | Not Specified | ijprs.com |
| 4'-Methoxypropiophenone | PhP-Hf (1:1.5) | 2-pentanol | 98.1 | Not applicable | Racemic | nih.gov |
While not a direct synthesis of this compound, catalytic asymmetric cross-coupling reactions represent an advanced strategy where a chiral alcohol moiety can be involved in the construction of new stereocenters. For instance, stereoconvergent cross-coupling reactions allow for the use of racemic starting materials to generate a single enantiomer of the product.
In this context, a racemic benzylic alcohol derivative can be coupled with an organometallic reagent in the presence of a chiral transition metal catalyst. The catalyst selectively reacts with one enantiomer of the starting material or controls the stereochemistry of the product-forming step, leading to an enantioenriched product. Such methods have been developed for the asymmetric Negishi cross-coupling of benzylic electrophiles. acs.org This approach highlights the versatility of chiral alcohol derivatives as synthons in more complex molecule construction.
More recently, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions of geminal dicarboxylates with imino esters have been developed to create chiral benzylic alcohol derivatives with two adjacent stereocenters in high yield and stereoselectivity. nih.gov This demonstrates the potential for creating complex chiral architectures derived from a benzylic alcohol scaffold.
Biocatalytic and Chemo-Enzymatic Routes
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes and whole-cell systems offer remarkable stereoselectivity under mild reaction conditions.
Enzyme-Mediated Kinetic Resolution of Racemic Esters and Alcohols
Kinetic resolution is a widely employed technique for the separation of racemates, where an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. Lipases are particularly versatile enzymes for the kinetic resolution of racemic alcohols and their corresponding esters.
The enzymatic kinetic resolution of secondary alcohols, such as 1-p-tolyl-1-propanol, is frequently achieved through enantioselective acylation or deacylation. Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form like Novozym 435, is one of the most effective biocatalysts for this purpose. mdpi.commdpi.com The enantioselectivity of CALB is influenced by the structure of the alcohol and the acyl donor. diva-portal.orgnih.gov
A study on the kinetic resolution of the closely related racemic 1-phenyl-1-propanol (B1198777) via lipase-catalyzed enantioselective esterification demonstrated the efficacy of this method. nih.gov Using Novozym 435, various parameters were optimized to achieve high enantiomeric excess (ee) of the desired (S)-enantiomer. The best results were obtained using lauric acid as the acyl donor in toluene. nih.govresearchgate.net Under these optimized conditions, the (S)-enantiomer of 1-phenyl-1-propanol was obtained with an enantiomeric excess of 95% in just 2.5 hours. nih.gov This methodology is highly applicable to the resolution of 1-p-tolyl-1-propanol due to the structural similarity of the substrates.
Table 1: Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenyl-1-propanol nih.gov
| Parameter | Condition | Result |
|---|---|---|
| Enzyme | Novozym 435 | Highest enantioselectivity |
| Acyl Donor | Lauric Acid (C12) | Optimal for high ee |
| Solvent | Toluene | Favorable reaction medium |
| Temperature | 50°C | Optimal for enzyme activity and selectivity |
| Acyl donor/alcohol molar ratio | 1:1 | Efficient conversion |
| Final Result | (S)-1-phenyl-1-propanol | 95% ee |
Stereoselective Bioreductions Employing Microorganisms (e.g., Yeast-Catalyzed Reductions)
The asymmetric reduction of prochiral ketones is a direct and efficient route to enantiomerically enriched alcohols. Whole-cell biocatalysts, particularly yeasts like Saccharomyces cerevisiae (baker's yeast), are widely used for this transformation due to their low cost, ease of use, and the presence of various ketoreductases. nih.govresearchgate.netsemanticscholar.org
The precursor ketone for this compound is 4'-methylpropiophenone. The stereoselective reduction of this and similar acetophenone derivatives has been successfully demonstrated using various yeast strains. nih.govsemanticscholar.org For instance, the asymmetric reduction of acetophenone derivatives in non-conventional green solvents like natural deep eutectic solvents (NADES) has been explored to improve the eco-friendliness of the process. nih.gov A study on the bioreduction of 1-(3,4-dimethylphenyl)ethanone using S. cerevisiae in a choline (B1196258) chloride:glycerol NADES with 30% water content showed high enantioselectivity. nih.gov
Furthermore, screening of different yeast strains can lead to improved conversion and enantioselectivity. A study on the bioreduction of 4-methoxy acetophenone, an analogue of 4'-methylpropiophenone, with various yeast strains demonstrated the potential to achieve high enantiomeric excess for the (S)-alcohol. researchgate.net
Table 2: Bioreduction of 4-methoxy acetophenone by various yeast strains researchgate.net
| Yeast Strain | Enantiomeric Excess (ee) of (S)-alcohol |
|---|---|
| Saccharomyces uvarum P3 | High |
The reduction of α,β-unsaturated ketones by yeasts can also be highly selective. mdpi.com Strains of Yarrowia lipolytica, Rhodotorula marina, and Rhodotorula rubra have shown to be effective biocatalysts for the selective reduction of the carbon-carbon double bond in chalcones, highlighting the versatility of yeast-mediated bioreductions. mdpi.com
Sequential One-Pot Chemo-Enzymatic Processes for Asymmetric Synthesis
One such strategy involves the synthesis of chiral alcohols from alkynes. This can be achieved through a one-pot process that combines a gold-catalyzed alkyne hydration to form a prochiral ketone, followed by an in-situ asymmetric bioreduction catalyzed by an alcohol dehydrogenase (ADH). rsc.orgresearchgate.net The solvent from the chemical step, such as isopropanol, can often serve as the co-substrate for cofactor regeneration in the enzymatic step. rsc.org
Another example is the synthesis of chiral biaryl alcohols through a one-pot Suzuki cross-coupling reaction catalyzed by a palladium complex, followed by an asymmetric enzymatic reduction of the resulting ketone using an ADH in an aqueous medium. rsc.org
A notable application of this concept is the chemoenzymatic synthesis of biologically active β-blockers like (S)-propranolol. nih.gov This process involves the chemical reduction of a precursor ketone to a racemic chlorohydrin, followed by an in-situ lipase-catalyzed kinetic resolution of the chlorohydrin. The resulting enantiopure chlorohydrin is then chemically converted to the final product. This one-pot, two-step approach is highly efficient and produces the target compound with high enantioselectivity. nih.gov
Chemical Stereoselective Syntheses
While biocatalytic methods offer many advantages, chemical stereoselective syntheses remain a cornerstone for the production of chiral molecules, providing access to a wide range of analogues and offering scalability.
Multi-step Chemical Pathways for Chiral Propanol (B110389) Analogues
The synthesis of chiral propanol analogues, such as phenylpropanolamines, often involves multi-step chemical sequences. nih.gov These pathways are designed to build the carbon skeleton and introduce the necessary functional groups with stereochemical control. Phenylpropanolamine isomers, which share a structural resemblance to 1-p-tolyl-1-propanol, are valuable intermediates and chiral building blocks in organic synthesis. researchgate.net
A general approach to chiral 1,2-amino alcohols, a class of compounds that includes phenylpropanolamines, often relies on the iterative manipulation of functional groups to introduce the amine and alcohol functionalities at the desired positions with specific stereochemistry. nih.gov
One example of a multi-step synthesis leading to complex chiral molecules is the synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones. nih.gov This process involves an iodine/DBU-mediated cyclization. The resulting cyclopropanes can be further transformed through reduction and subsequent acid-catalyzed ring-opening to afford 1,3-dienes. nih.gov This demonstrates how multi-step sequences can be employed to generate structurally diverse chiral analogues.
Another strategy involves the use of chiral auxiliaries. For instance, a three-step sequence of an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol reaction can be used for the asymmetric synthesis of enantiopure cyclopropane (B1198618) carboxaldehydes. rsc.org
Strategies for Diastereoselective Control in Organic Transformations
Achieving diastereoselective control is crucial when creating multiple stereocenters in a molecule. Several models and strategies have been developed to predict and control the stereochemical outcome of reactions at prochiral centers adjacent to existing stereocenters.
One of the most powerful models for predicting the outcome of nucleophilic additions to carbonyl compounds with an α-stereocenter is the Felkin-Anh model. bham.ac.uk This model predicts the major diastereomer formed by considering the steric interactions between the substituents on the α-carbon and the incoming nucleophile. By arranging the substituents to minimize steric strain in the transition state, the preferred trajectory of the nucleophile can be determined, thus predicting the stereochemistry of the newly formed alcohol. bham.ac.uk
Chelation control is another important strategy, particularly for α-alkoxy ketones. bham.ac.uk A Lewis acidic reagent can coordinate to both the carbonyl oxygen and the oxygen of the alkoxy group, forming a rigid cyclic intermediate. The nucleophile then attacks from the less hindered face, leading to the formation of the anti-diol product with high diastereoselectivity. bham.ac.uk
The diastereoselective addition of organometallic reagents to chiral carbonyl compounds is a practical application of these principles. For example, cinnamylzinc reagents have been shown to add to α-chiral ketones with high diastereoselectivity to produce homoallylic alcohols with three contiguous stereocenters. acs.org Similarly, the enantioselective addition of alkylzirconium reagents to aldehydes can be achieved using chiral ligands, providing access to valuable chiral secondary alcohols. mdpi.com
One-pot double allylboration reactions have also been developed for the highly diastereo- and enantioselective synthesis of 1,5-diols. organic-chemistry.org This method involves the coupling of two different aldehydes with a bifunctional γ-boryl-substituted allylborane reagent, demonstrating a sophisticated strategy for controlling the formation of multiple stereocenters in a single operation. organic-chemistry.org
Chemical Reactivity and Derivatization of 1 P Tolyl 1 Propanol
Stereoselective Functional Group Transformations (e.g., Oxidation, Esterification)
Functional group transformations of (S)-1-p-Tolyl-1-propanol can be designed to proceed stereoselectively, either by preserving the existing chiral center or by reacting one enantiomer preferentially over the other.
Oxidation
The oxidation of a secondary alcohol such as 1-p-Tolyl-1-propanol typically yields a ketone. quora.com In this case, the product is 1-(p-Tolyl)propan-1-one. This transformation removes the chiral center at the first carbon of the propyl chain. While the product itself is achiral, stereoselective oxidation processes can be employed in the context of kinetic resolution of a racemic mixture of 1-p-Tolyl-1-propanol, where one enantiomer is oxidized at a faster rate than the other, allowing for the separation of the unreacted, enantioenriched alcohol.
Esterification
Esterification is a key reaction for this compound, enabling the conversion of the hydroxyl group into an ester. This transformation is widely used in kinetic resolutions and for creating derivatives with altered properties. The stereochemical outcome of the reaction is highly dependent on the chosen method.
Enzyme-Catalyzed Esterification: Lipases are frequently used as catalysts for the stereoselective esterification of racemic alcohols. mdpi.com These enzymes can preferentially acylate one enantiomer over the other in a process known as kinetic resolution. The choice of lipase (B570770) is critical, as different enzymes can exhibit opposite enantioselectivity. mdpi.com For instance, in the acetylation of similar substituted 2-aryl-propanols, porcine pancreatic lipase (PPL) has shown versatility with varying enantiomeric ratio values depending on the substrate. mdpi.com This allows for the separation of the unreacted this compound from the ester of its (R)-enantiomer, or vice versa.
Chemical Esterification with Retention of Stereochemistry: Certain chemical methods allow for esterification while preserving the original configuration of the chiral center. One such method involves using triphenylphosphine (B44618) dibromide, a base (like K₂CO₃), and a carboxylic acid. unc.edu This one-pot protocol has been shown to convert chiral alcohols to their corresponding esters with complete retention of the stereogenic center's configuration. unc.edu This is particularly valuable when the goal is to modify the molecule without losing its specific enantiomeric form.
Table 1: Comparison of Esterification Methods for Chiral Alcohols
| Method | Reagents/Catalyst | Typical Stereochemical Outcome | Primary Application |
|---|---|---|---|
| Enzymatic Resolution | Lipase (e.g., PPL, CAL-B), Acyl Donor (e.g., vinyl acetate) | Kinetic Resolution (preferential esterification of one enantiomer) | Separation of enantiomers from a racemic mixture |
| Triphenylphosphine Dibromide Method | PPh₃Br₂, K₂CO₃, Carboxylic Acid | Retention of Configuration | Synthesis of a specific enantiomerically pure ester |
| Mosher's Esterification | Mosher's acid chloride (MTPA-Cl), Pyridine | Retention of Configuration | Derivatization for analytical characterization (NMR) wikipedia.org |
Derivatization for Enhanced Analytical Characterization
To accurately analyze this compound, particularly to determine its enantiomeric purity, derivatization is often a necessary step. wikipedia.org Analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), in their common forms, cannot distinguish between enantiomers. wikipedia.orggcms.cz Derivatization converts the enantiomers into diastereomers, which have different physical properties and can be separated by standard chromatographic methods. wikipedia.org
Derivatization for Gas Chromatography (GC): For GC analysis, the polarity and volatility of the analyte are critical. The hydroxyl group of 1-p-Tolyl-1-propanol can be derivatized to form a less polar and more volatile compound, leading to better peak shape and shorter retention times. This is typically achieved by converting the alcohol to an ester or a silyl (B83357) ether. researchgate.net Acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common strategy. researchgate.netnih.gov
Use of Chiral Derivatizing Agents (CDAs): The most powerful method for determining enantiomeric excess is to react the alcohol with a single enantiomer of a chiral derivatizing agent. wikipedia.org This creates a pair of diastereomers that can be readily separated and quantified. A classic example is the use of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org Reaction of racemic 1-p-Tolyl-1-propanol with (R)-MTPA chloride would produce two diastereomeric esters, (R,S)-MTPA ester and (R,R)-MTPA ester, which can be distinguished by NMR spectroscopy or chromatography. wikipedia.org This allows for the precise determination of the ratio of (S) and (R) enantiomers in the original sample.
Table 2: Common Derivatization Agents for Alcohols in Analytical Chemistry
| Derivatizing Agent | Resulting Derivative | Analytical Technique | Purpose |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | GC-FID, GC-MS | Increases volatility and improves peak shape |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | GC-MS | Increases volatility for GC analysis |
| (R)- or (S)-Mosher's acid chloride (MTPA-Cl) | Diastereomeric MTPA Esters | NMR, HPLC, GC | Determination of enantiomeric purity wikipedia.org |
| p-Toluenesulfonyl Isocyanate (PTSI) | Carbamate Ester | HPLC-MS | Improves ionization for mass spectrometry detection nih.gov |
Role of S 1 P Tolyl 1 Propanol in Contemporary Organic Synthesis Research
Chiral Building Block in the Preparation of Complex Organic Molecules
The inherent chirality of (S)-1-p-Tolyl-1-propanol makes it a valuable starting material or intermediate in the asymmetric synthesis of complex organic molecules. researchgate.netwikipedia.orgsigmaaldrich.com Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org The hydroxyl group and the stereogenic center of this compound allow for its temporary attachment to a substrate, influencing the facial selectivity of subsequent bond-forming reactions. This strategy is crucial in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often responsible for the desired biological activity. wikipedia.org
While direct examples of the use of this compound as a chiral auxiliary in the total synthesis of specific complex natural products are not extensively documented in readily available literature, the principles of asymmetric synthesis strongly support its potential in this role. The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity in a reaction, and its ease of removal without affecting the newly formed stereocenter. The structural features of this compound are analogous to other successful chiral auxiliaries used in a variety of stereoselective transformations.
Precursor Chemistry for Advanced Chemical Entities and Research Targets
This compound serves as a valuable precursor for the synthesis of more complex and potentially bioactive molecules. Its chemical structure can be readily modified to generate a library of derivatives for investigation as advanced chemical entities and research targets.
One area of interest is the synthesis of heterocyclic compounds, which are ubiquitous in medicinal chemistry. For instance, pyrazolo[1,5-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered attention for their diverse biological activities, including their potential as kinase inhibitors for cancer therapy and as receptor antagonists. nih.govnih.gov The synthesis of functionalized pyrazolo[1,5-a]pyridines often involves the condensation of a hydrazine (B178648) equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. While direct synthetic routes from this compound to pyrazolo[1,5-a]pyridines are not explicitly detailed, the tolyl and propanol (B110389) moieties could be chemically elaborated to form the necessary precursors for such cyclization reactions.
The development of new pharmaceutical intermediates is a critical aspect of drug discovery. researchgate.net The structural motif of this compound, a chiral benzylic alcohol, is found in various biologically active compounds. By functionalizing the hydroxyl group, modifying the aromatic ring, or altering the propyl chain, a diverse range of novel molecules can be accessed. These new chemical entities can then be screened for various biological activities, contributing to the discovery of new therapeutic agents.
Investigation into Structure-Reactivity Relationships in Chiral Catalysis
The study of how a catalyst's structure influences its reactivity and selectivity is fundamental to the development of new and improved asymmetric transformations. Chiral ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. This compound can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis.
A prominent area where such ligands are employed is in palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.netnih.gov This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner. The enantioselectivity of the AAA reaction is highly dependent on the structure of the chiral ligand.
By synthesizing a series of ligands derived from this compound and its analogues with varying electronic and steric properties on the tolyl ring, researchers can systematically investigate the structure-reactivity and structure-enantioselectivity relationships. For example, modifying the para-substituent on the aromatic ring can alter the electron-donating or withdrawing nature of the ligand, which in turn can influence the electronic properties of the palladium catalyst and its interaction with the substrate. Similarly, varying the bulk of the substituent can impact the steric environment around the catalytic center, affecting the approach of the nucleophile and thus the enantioselectivity of the reaction.
While specific studies detailing the systematic investigation of ligands derived solely from this compound are not prevalent, the principles of ligand design in asymmetric catalysis provide a clear framework for its potential in this area of research. researchgate.netnih.gov The insights gained from such studies are invaluable for the rational design of more efficient and selective catalysts for a wide range of asymmetric transformations.
Advanced Analytical Methodologies for Stereoisomeric Purity and Characterization
Chromatographic Techniques for Chiral Separation (e.g., Chiral High-Performance Liquid Chromatography)
Chiral chromatography is a primary method for resolving enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). gcms.cz High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the enantioseparation of chiral alcohols. csfarmacie.czheraldopenaccess.uschromatographyonline.com
The fundamental principle involves the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. bgb-analytik.com The difference in the stability or binding energy of these complexes for the (S) and (R) enantiomers results in different retention times, allowing for their separation. bgb-analytik.com
Chiral High-Performance Liquid Chromatography (HPLC): HPLC with CSPs is a widely used and effective method for enantiomeric separation. csfarmacie.cz Polysaccharide-based CSPs, such as derivatives of cellulose (B213188) and amylose, are particularly versatile and have demonstrated broad chiral recognition capabilities for a variety of compounds, including alcohols. nih.govwindows.net The selection of the mobile phase—which can be normal phase, reversed phase, or polar organic—is crucial for optimizing selectivity and resolution. csfarmacie.czwindows.net Organic modifiers like methanol, ethanol, and isopropanol, as well as acidic or basic additives, are often used to fine-tune the separation. csfarmacie.cznih.gov
Chiral Gas Chromatography (GC): For volatile compounds, chiral GC offers excellent resolution. This technique commonly uses cyclodextrin (B1172386) derivatives as the CSP. chromatographyonline.comresearchgate.net Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the enantiomers, and the differing fit and interaction within the chiral cavity of the cyclodextrin lead to separation. researchgate.nethplc.sk The choice of the specific cyclodextrin (α, β, or γ) and its derivatization provides unique selectivities for different analytes. chromatographyonline.comhplc.sk
Table 1: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Alcohols
| Technique | CSP Type | Common Chiral Selectors | Typical Mobile Phase / Conditions |
|---|---|---|---|
| HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase: Hexane/Isopropanol |
| Amylose tris(3,5-dimethylphenylcarbamate) | Reversed Phase: Acetonitrile/Water | ||
| Cellulose tris(3-chloro-4-methylphenylcarbamate) windows.net | Polar Organic: Methanol, Ethanol csfarmacie.czwindows.net | ||
| GC | Cyclodextrin-based | Permethylated β-cyclodextrin chromatographyonline.com | Carrier Gas: Hydrogen or Helium |
Spectroscopic Methods for Stereochemical Assignment (e.g., Nuclear Magnetic Resonance Spectroscopy with Lanthanoid-Induced Shifts)
While chromatography separates enantiomers, spectroscopic methods are essential for assigning the absolute configuration of a chiral center. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when enhanced with chiral auxiliaries, is a powerful tool for this purpose.
NMR Spectroscopy with Lanthanide-Induced Shifts (LIS): This technique is used to differentiate enantiomers in a racemic or scalemic mixture. It involves the addition of a chiral lanthanide shift reagent (LSR), which is a coordination complex of a paramagnetic lanthanide ion (e.g., Europium, Praseodymium) with a chiral ligand. chemistnotes.comslideshare.net
The LSR interacts with a basic functional group in the analyte, such as the hydroxyl group of (S)-1-p-Tolyl-1-propanol, to form a pair of rapidly equilibrating, diastereomeric complexes. chemistnotes.comnih.gov The paramagnetic lanthanide ion alters the local magnetic field, inducing significant changes (shifts) in the chemical shifts of the analyte's protons. slideshare.netnih.gov Because the two diastereomeric complexes have different spatial arrangements, the magnitude of the induced shift is different for the corresponding protons in the (S) and (R) enantiomers. chemistnotes.com This results in the splitting of signals in the NMR spectrum, where a single peak in the original spectrum becomes two distinct peaks, one for each enantiomer. slideshare.net
Commonly used LSRs include tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III) [Eu(hfc)3]. chemistnotes.com The direction of the shift depends on the lanthanide metal used; Europium complexes typically cause downfield shifts, while Praseodymium complexes cause upfield shifts. chemistnotes.comslideshare.net The magnitude of the shift is also dependent on the distance of the proton from the coordination site. slideshare.net
Another approach involves creating covalent diastereomers by reacting the alcohol with a chiral derivatizing agent, such as Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA). hebmu.edu.cnnih.gov The resulting diastereomeric esters can be analyzed by standard NMR, as the protons in the different stereochemical environments will naturally have distinct chemical shifts, allowing for structural elucidation and configurational assignment. nih.govnih.gov
Table 2: Common Lanthanide Shift Reagents (LSRs) and Their Effects
| Lanthanide Metal | Common Reagent Example | Typical Shift Direction |
|---|---|---|
| Europium (Eu) | Eu(hfc)₃, Eu(dpm)₃ | Downfield (to higher ppm) slideshare.netnih.gov |
| Praseodymium (Pr) | Pr(tfc)₃ acs.org | Upfield (to lower ppm) chemistnotes.com |
Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Determining the stereoisomeric purity is a crucial final step. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. Diastereomeric ratio (dr) is used for compounds with multiple stereocenters.
Calculating Enantiomeric Excess (ee): The enantiomeric excess can be determined accurately using the analytical methods described above.
Via Chiral Chromatography (HPLC/GC): After achieving baseline separation of the two enantiomers, the peak area for each is integrated. The ee is then calculated using the areas corresponding to the (S) and (R) enantiomers. uma.es
Via NMR Spectroscopy: Using a chiral shift reagent to resolve the signals of the two enantiomers, the ee is calculated from the integration of these now-distinct peaks. slideshare.net This method allows for direct quantification without physical separation. magritek.com
The formula for enantiomeric excess is: ee (%) = |([S] - [R]) / ([S] + [R])| * 100 Where [S] and [R] are the concentrations or, more practically, the integrated peak areas of the S- and R-enantiomers, respectively. nih.gov
Calculating Diastereomeric Ratio (dr): When a reaction produces diastereomers, or when a racemic mixture is derivatized with a single enantiomer of a chiral agent to produce diastereomers for analysis, their ratio must be determined. nih.govnih.gov Similar to ee determination, the diastereomeric ratio is found by comparing the integrated areas of the signals corresponding to each diastereomer in an HPLC chromatogram or an NMR spectrum. magritek.com
The formula for diastereomeric ratio is typically expressed as a simple ratio of the integrated peak areas: dr = Area_diastereomer_1 : Area_diastereomer_2
These quantitative measurements are fundamental for validating the success of an asymmetric synthesis or a chiral resolution process. nih.govbath.ac.uk
Table 3: Methods for Determining Stereoisomeric Purity
| Parameter | Analytical Technique | Data Source for Calculation |
|---|---|---|
| Enantiomeric Excess (ee) | Chiral HPLC, Chiral GC | Integrated peak areas of separated enantiomers |
| NMR with Chiral Shift Reagent | Integrated signal areas of resolved enantiomer peaks | |
| Polarimetry nih.gov | Measured optical rotation compared to pure enantiomer | |
| Diastereomeric Ratio (dr) | HPLC, GC | Integrated peak areas of separated diastereomers |
Computational and Theoretical Investigations of S 1 P Tolyl 1 Propanol Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For (S)-1-p-Tolyl-1-propanol, these calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and sites susceptible to electrophilic or nucleophilic attack.
Detailed research findings from DFT studies on analogous aromatic compounds reveal key electronic properties. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap generally suggests higher reactivity. In aromatic systems, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO distribution can vary depending on the substituents. For 1-p-Tolyl-1-propanol, the p-tolyl group is expected to be the primary location of the HOMO, making it the likely site for electrophilic attack.
Reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's chemical behavior. These descriptors include ionization potential, electron affinity, chemical potential (μ), hardness (η), and the electrophilicity index (ω). A higher chemical potential indicates a better electron donor, while a lower value suggests a better electron acceptor. Chemical hardness is a measure of resistance to change in electron distribution. For molecules with similar structures, these parameters can be compared to predict relative reactivity. While specific DFT calculations for this compound are not widely published, studies on similar chiral benzylic alcohols provide a framework for understanding its electronic characteristics. nih.gov
Table 1: Calculated Electronic Properties of a Model Aromatic Alcohol
| Property | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |
| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 5.7 | Indicator of chemical stability and reactivity |
| Ionization Potential | 6.5 | Energy required to remove an electron |
| Electron Affinity | 0.8 | Energy released when an electron is added |
| Chemical Potential (μ) | -3.65 | Tendency of electrons to escape |
| Chemical Hardness (η) | 2.85 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 2.34 | Measure of electrophilic character |
Note: The data in this table is illustrative and based on typical values for similar aromatic alcohols. Specific values for this compound would require dedicated DFT calculations.
Molecular Dynamics and Conformational Studies
Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms. nih.govnsf.gov The conformation of the molecule can significantly influence its physical properties and how it interacts with other molecules, such as enzymes.
In the context of this compound, MD simulations can be used to determine the preferred orientations of the p-tolyl, ethyl, and hydroxyl groups around the chiral carbon. These simulations can be performed in various environments, such as in a vacuum, in an aqueous solution, or in an organic solvent, to understand how the surrounding medium affects conformational preferences. For instance, in a polar solvent, conformations that allow for hydrogen bonding between the hydroxyl group and solvent molecules would be favored. The insights gained from these simulations are crucial for understanding how the molecule fits into the active site of an enzyme during a catalytic reaction. researchgate.netnih.gov
Table 2: Representative Dihedral Angles and Conformational Energies
| Conformer | Dihedral Angle (p-Tolyl-C-C-OH) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° (gauche) | 0.0 | 55 |
| B | 180° (anti) | 1.2 | 30 |
| C | -60° (gauche) | 2.5 | 15 |
Note: This table presents hypothetical data to illustrate the type of information obtained from MD simulations. Actual values would be the result of specific simulations of this compound.
Modeling of Enantioselective Reaction Mechanisms
Computational modeling is a powerful tool for understanding the origin of enantioselectivity in chemical reactions. For this compound, a key application is in modeling its enantioselective synthesis or resolution, often catalyzed by enzymes like lipases. researchgate.netbohrium.comabo.fi These models can help to explain why an enzyme preferentially acts on one enantiomer over the other.
A common method involves molecular docking, where the (R)- and (S)-enantiomers of 1-p-Tolyl-1-propanol are computationally placed into the active site of a lipase (B570770), such as Candida antarctica lipase B (CALB). nih.govnih.gov The binding energies and geometries of the resulting enzyme-substrate complexes are then analyzed. The enantiomer that forms a more stable complex, with more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the active site residues, is predicted to be the one that reacts faster.
For lipase-catalyzed acylation, the modeling can be taken a step further by simulating the formation of the tetrahedral intermediate, which is a high-energy state along the reaction pathway. nih.gov The energy barrier to reach this intermediate for each enantiomer can be calculated. A lower energy barrier for one enantiomer corresponds to a faster reaction rate, thus explaining the observed enantioselectivity. These models can also be used to predict how mutations in the enzyme's active site might alter its enantioselectivity, guiding protein engineering efforts. researchgate.net
Table 3: Docking Results for Enantiomers of a Chiral Alcohol with a Lipase
| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Reactivity |
| (S) | -7.2 | Ser105, Trp104, His224 | Slower |
| (R) | -8.5 | Ser105, Trp104, His224 | Faster |
Note: This is an illustrative example. The specific interacting residues and energies would depend on the lipase and the substrate being modeled.
Theoretical Studies of Protein-Ligand Interactions in a Research Context
Theoretical studies of protein-ligand interactions are fundamental to drug discovery and biocatalysis research. In the context of this compound, these studies would involve computational methods to investigate how this molecule binds to and interacts with specific protein targets, such as enzymes. nih.gov
Molecular docking is a primary tool for these investigations. It predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. For this compound, docking studies could be performed with various enzymes, such as alcohol dehydrogenases or lipases, to understand its potential as a substrate or inhibitor. nih.gov The docking results provide a binding score, which is an estimate of the binding affinity, and a detailed view of the interactions at the atomic level. These interactions can include hydrogen bonds between the hydroxyl group of the alcohol and polar residues in the protein, as well as hydrophobic interactions between the p-tolyl group and nonpolar residues.
Beyond static docking, molecular dynamics simulations of the protein-ligand complex can provide insights into the stability of the binding and the conformational changes that may occur in both the protein and the ligand upon binding. These simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the protein-ligand interactions. Such detailed understanding is crucial for rational drug design and for explaining the substrate specificity and enantioselectivity of enzymes. While specific studies on this compound are limited, the principles and methodologies are well-established from studies on other chiral alcohols and their interactions with various enzymes. researchgate.net
Table 4: Summary of Protein-Ligand Interactions for a Chiral Alcohol in an Enzyme Active Site
| Interaction Type | Ligand Moiety | Protein Residues Involved | Contribution to Binding |
| Hydrogen Bond | Hydroxyl group | Serine, Histidine | High |
| Hydrophobic | p-Tolyl group | Leucine, Isoleucine, Valine | High |
| van der Waals | Ethyl group | Alanine, Glycine | Medium |
Note: This table provides a generalized summary of potential interactions. The specific residues and their contributions would be unique to each protein-ligand system.
Emerging Research Frontiers and Methodological Innovations
Development of Novel Catalytic Systems for (S)-1-p-Tolyl-1-propanol Synthesis
The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 1-(p-tolyl)propan-1-one. The development of highly selective and active catalysts is paramount for achieving high enantiomeric excess (e.e.) and yield. Significant progress has been made, particularly in the field of biocatalysis, which utilizes enzymes or whole-cell systems to perform stereoselective transformations under mild conditions. tudelft.nl
Biocatalytic Systems: Alcohol dehydrogenases (ADHs) have emerged as powerful biocatalysts for the synthesis of chiral alcohols. mtak.hu These enzymes, often used as isolated proteins or within whole-cell systems like Saccharomyces cerevisiae (baker's yeast) or various plant tissues, can reduce ketones with exceptional enantioselectivity. mtak.hunih.gov For instance, research on analogous ketones demonstrates that ADHs can achieve outstanding optical purity. mtak.hu The reduction of 1-phenylpropan-1-one, a structurally similar substrate, has been effectively carried out by the yeast strain Rhodotorula mucilaginosa, yielding the corresponding alcohol with high conversion and selectivity. researchgate.net
Whole-cell biocatalysts offer the advantage of containing the necessary enzymes and cofactor regeneration systems, simplifying the process. mtak.hu For example, nicotinamide (B372718) adenine (B156593) dinucleotide (NADH or NADPH) is a crucial cofactor for ADHs, and its regeneration is essential for the reaction to proceed. tudelft.nlnih.gov Whole-cell systems inherently manage this regeneration. In contrast, when using isolated enzymes, a secondary substrate, such as isopropanol, is often added to facilitate cofactor recycling. tudelft.nl
The table below summarizes the performance of various biocatalytic systems in the asymmetric reduction of ketones structurally related to 1-(p-tolyl)propan-1-one, illustrating the potential of these methods.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Configuration |
|---|---|---|---|---|---|
| Recombinant Horse-Liver ADH | Racemic 2-phenylpropionaldehyde | (S)-2-phenyl-1-propanol | - | 100 | S |
| Rhodotorula mucilaginosa GIM 2.157 | 1-phenylpropan-1-one | 1-phenylpropan-1-ol | >99 | >99 | S |
| Carrot (Daucus carota) Tissue | Acetophenone (B1666503) | (S)-1-phenylethanol | ~80 | ~98 | S |
| Potato (Soanum tuberosum) Tissue | 4'-Chloroacetophenone | (R)-1-(4-chlorophenyl)ethanol | - | >98 | R |
Integration of Advanced Synthetic and Computational Approaches
The synergy between experimental synthesis and computational modeling has become a powerful engine for innovation in catalysis. Computational methods, particularly Density Functional Theory (DFT) studies and molecular modeling, provide deep insights into reaction mechanisms and catalyst-substrate interactions, which accelerates the design of more efficient and selective catalysts. researchgate.netmdpi.comresearchgate.net
Computational Catalyst Design: Molecular modeling can be used as a starting point in the design of novel chiral catalysts. rsc.org By simulating the interaction between a substrate and a potential catalyst, researchers can predict which catalyst structure will provide the best stereochemical control. This in silico screening process significantly reduces the number of candidate catalysts that need to be synthesized and tested in the lab. For example, computer-aided procedures have been used to identify novel chiral diamine ligands for asymmetric copper-catalyzed reactions, overcoming limitations of traditional ligands. nih.gov
Understanding Reaction Mechanisms: DFT studies are instrumental in elucidating the intricate details of catalytic cycles. researchgate.net For asymmetric reductions, computational analysis can map the energy landscape of the reaction, identify the transition state responsible for enantioselectivity, and explain why a particular enantiomer is formed preferentially. Studies on the adsorption of small molecules onto catalyst surfaces show how DFT can calculate interaction energies and predict whether a molecule will physically adsorb or chemically adsorb, the latter of which involves bond distortion and activation. researchgate.netmdpi.compreprints.org This knowledge is critical for optimizing reaction conditions and modifying catalyst structures to enhance performance. The integration of these computational insights with experimental results leads to a feedback loop where predictions are tested, and experimental data is used to refine computational models, ultimately accelerating the development of superior catalytic systems for synthesizing compounds like this compound.
Green Chemistry Principles in the Production of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. arkat-usa.org The synthesis of this compound provides a clear context for applying these principles, particularly through the use of biocatalysis and the optimization of process efficiency using green metrics.
Biocatalysis as a Green Technology: The use of enzymes and whole-cell biocatalysts aligns with several core principles of green chemistry. Biocatalytic reactions are typically conducted in aqueous media under mild conditions (ambient temperature and pressure), which reduces energy consumption compared to many traditional chemical processes. tudelft.nl Enzymes exhibit high chemo-, regio-, and stereoselectivity, which leads to purer products, minimizes the formation of byproducts, and simplifies downstream processing and purification steps. tudelft.nluni-graz.at This high selectivity directly contributes to waste reduction.
Green Solvents and Metrics: Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. arkat-usa.org The shift towards using water or bio-based solvents, such as eucalyptol, in enzymatic reactions is a key area of research. arkat-usa.orgnih.gov
To quantify the environmental performance of a chemical process, several green chemistry metrics have been developed. mdpi.comnih.gov The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely adopted metrics in the pharmaceutical industry. nih.govscispace.com
E-Factor : The total mass of waste produced per unit mass of product.
Process Mass Intensity (PMI) : The total mass of all materials (raw materials, solvents, reagents, process water) used to produce a unit mass of product. A lower PMI indicates a more efficient and greener process. whiterose.ac.uk
The following table provides a hypothetical comparison between a traditional chemical synthesis and a modern biocatalytic route for producing a chiral alcohol, highlighting the potential environmental improvements.
| Parameter | Traditional Chemical Route (e.g., Chiral Resolution) | Green Biocatalytic Route (Asymmetric Reduction) |
|---|---|---|
| Catalyst | Stoichiometric chiral resolving agent | Catalytic amount of a recyclable enzyme |
| Solvents | Often uses volatile organic compounds (VOCs) | Primarily water or green solvents |
| Theoretical Max. Yield | 50% (for kinetic resolution) | 100% |
| Waste Generation | High (unwanted enantiomer, resolving agent) | Low (minimal byproducts) |
| Process Mass Intensity (PMI) | High (e.g., >100 kg/kg) | Significantly Lower (e.g., 10-50 kg/kg) |
By embracing these emerging frontiers, the synthesis of this compound can be achieved with greater efficiency, higher purity, and a significantly reduced environmental footprint, reflecting the broader evolution of modern chemical manufacturing.
Q & A
Advanced Question
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic resolution with metal catalysts to racemize unwanted enantiomers in situ, improving yield and ee .
- Crystallization-Induced Diastereomer Transformation (CIDT) : Convert enantiomers into diastereomeric salts using chiral acids (e.g., tartaric acid) and recrystallize .
Validate purity via X-ray crystallography and cross-reference with computational models (e.g., density functional theory, DFT) .
How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Advanced Question
- Cross-Validation : Compare experimental -NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian 09 with B3LYP/6-31G* basis set) .
- Error Analysis : Quantify deviations using root-mean-square error (RMSE) and adjust for solvent effects or conformational flexibility.
- Peer Review : Submit conflicting data to collaborative platforms (e.g., PubChem) for community validation .
Document methodologies transparently, adhering to IUPAC reporting standards .
What computational tools predict the biological activity or reactivity of this compound?
Advanced Question
- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., alcohol dehydrogenases) .
- Quantitative Structure-Activity Relationship (QSAR) : Develop models with descriptors like logP, polar surface area, and H-bond donors.
- Reactivity Studies : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites.
Validate predictions with in vitro assays and report statistical confidence intervals .
How can researchers analyze the degradation pathways of this compound under varying pH and temperature conditions?
Advanced Question
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress.
- LC-MS/MS Analysis : Identify degradation products (e.g., oxidized tolyl derivatives) and propose mechanisms.
- Kinetic Modeling : Use Arrhenius equations to predict shelf-life and activation energy ().
Follow EPA DSSTox guidelines for environmental impact assessments .
What advanced spectroscopic methods elucidate the conformational dynamics of this compound in solution?
Advanced Question
- 2D NMR (NOESY/ROESY) : Detect through-space interactions to map rotamer populations.
- Variable-Temperature NMR : Observe coalescence of proton signals to estimate rotational barriers.
- Circular Dichroism (CD) : Correlate solvent polarity with helical twist of the tolyl-propanol backbone.
Publish raw data in supplementary materials with metadata tags for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
